

Application Notes: Ompenaclid In Vitro Cell Viability Assessment

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Compound of Interest

Compound Name: Ompenaclid

Cat. No.: B113488

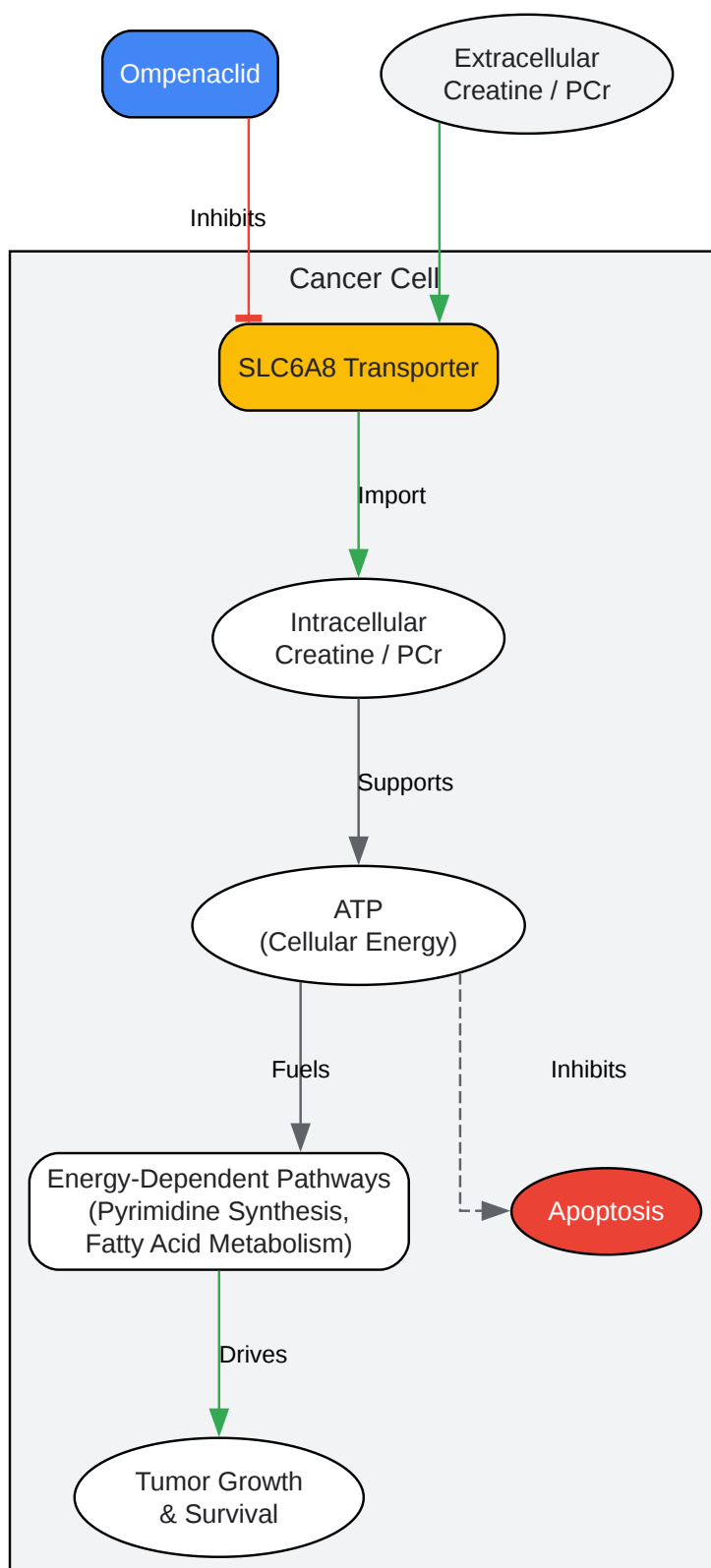
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These application notes provide detailed protocols for assessing the in vitro efficacy of **Ompenaclid** (also known as RGX-202) by measuring its impact on cancer cell viability. **Ompenaclid** is a first-in-class, oral small-molecule inhibitor of the creatine transporter SLC6A8. [1][2][3] Its mechanism of action involves disrupting the energy metabolism of cancer cells, making cell viability assays a critical tool for evaluating its therapeutic potential.[1]

Mechanism of Action

Ompenaclid works by blocking the SLC6A8 transporter, which prevents the import of creatine and phosphocreatine into cancer cells.[4] This inhibition leads to a significant depletion of intracellular phosphocreatine (PCr) and adenosine triphosphate (ATP), the primary energy currency of the cell.[2][5][6] The resulting energy crisis interferes with multiple biosynthetic pathways, such as pyrimidine synthesis and fatty acid metabolism, that are essential for the rapid growth and survival of tumor cells, particularly those with RAS mutations.[4][5] Ultimately, this metabolic disruption induces tumor cell apoptosis (programmed cell death).[2][4][7]

In one study, treatment of cells with 10 μ M of **Ompenaclid** for 96 hours under hypoxic conditions resulted in a substantial (46%) reduction in intracellular ATP levels, a greater than 79% reduction in cellular creatine, and a nearly complete depletion of phosphocreatine (>99%). [2]



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Caption: Ompenaclicid's mechanism of action.

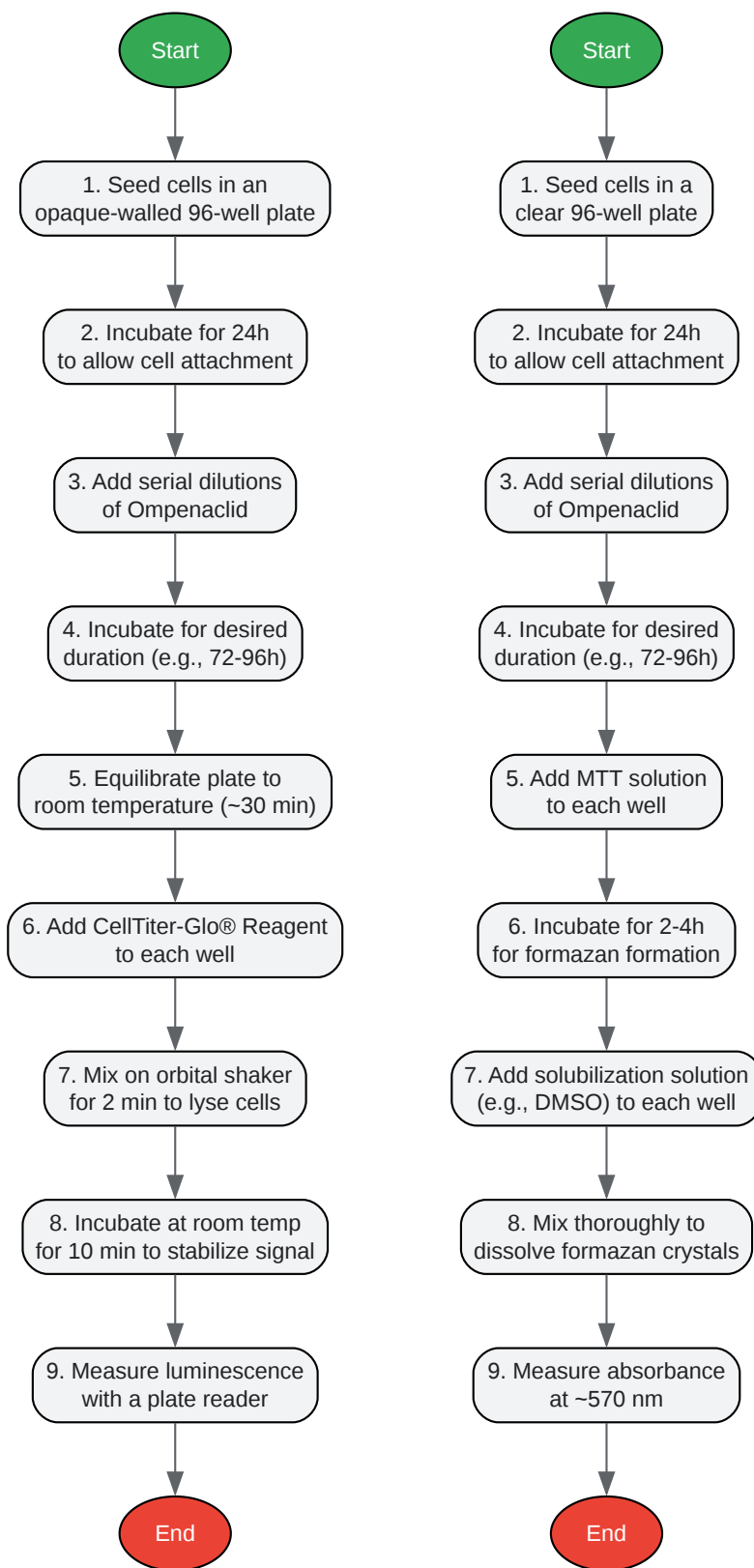
Recommended Cell Viability Assays

Given **Ompenaclicid**'s direct impact on cellular ATP levels, an ATP quantification assay such as the CellTiter-Glo® Luminescent Cell Viability Assay is highly recommended. This method provides a sensitive and direct measure of metabolically active, viable cells.[\[8\]](#) As a robust and widely adopted alternative, the MTT colorimetric assay, which measures mitochondrial dehydrogenase activity, is also detailed.[\[9\]](#)

Assay Type	Principle	Detection	Key Advantages	Key Disadvantages
CellTiter-Glo®	Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction. [10]	Luminescence	High sensitivity, simple "add-mix-measure" protocol, fewer steps. [11]	Requires a luminometer.
MTT Assay	Mitochondrial dehydrogenases in viable cells convert a tetrazolium salt (MTT) to a purple formazan product. [12]	Absorbance (Colorimetric)	Cost-effective, widely used and understood, uses standard absorbance plate reader. [13]	Requires a solubilization step, less sensitive than ATP assays, MTT can be toxic to cells.

Protocol 1: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method for determining cell viability by quantifying ATP. The luminescent signal generated is directly proportional to the number of viable cells in culture.[\[8\]](#)



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